molecular formula C23H19F2N3O2S2 B2561339 N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide CAS No. 851715-09-8

N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide

Cat. No. B2561339
CAS RN: 851715-09-8
M. Wt: 471.54
InChI Key: ZICLJVRADYEFCV-UHFFFAOYSA-N
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Description

N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H19F2N3O2S2 and its molecular weight is 471.54. The purity is usually 95%.
BenchChem offers high-quality N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

The 2-aminothiazole scaffold, which includes our compound of interest, has emerged as a promising nucleus in medicinal chemistry and drug discovery. Several 2-aminothiazole derivatives have demonstrated potent and selective inhibitory activity against various human cancer cell lines. These include breast, leukemia, lung, colon, central nervous system (CNS), melanoma, ovarian, renal, and prostate cancers . Researchers have investigated the structural modification of 2-aminothiazole to enhance its anticancer properties. The compound’s ability to target cancer cells and potentially overcome drug resistance makes it an exciting avenue for further exploration.

Antiviral Applications

The 2-aminothiazole scaffold has also shown promise as an antiviral agent. Although specific studies on our compound are limited, related derivatives have exhibited antiviral activity. Researchers have explored their potential against various viral infections, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza viruses. Further investigations could reveal whether our compound shares similar antiviral properties .

Antimicrobial Activity

While direct evidence for our compound’s antimicrobial activity is scarce, other 2-aminothiazole derivatives have demonstrated effectiveness against bacteria, fungi, and parasites. These compounds could serve as leads for developing novel antimicrobial agents. Future studies may uncover the specific mechanisms by which our compound interacts with microbial targets .

Anticonvulsant Properties

The 2-aminothiazole scaffold has been explored for its potential as an anticonvulsant. Although data on our compound are limited, related derivatives have shown promise in preclinical models. Researchers have investigated their effects on seizure activity and neuronal excitability. Further studies could elucidate whether our compound possesses similar anticonvulsant properties .

Antidiabetic Investigations

While not extensively studied, the 2-aminothiazole scaffold has been investigated for its potential in managing diabetes. Researchers have explored related derivatives as potential antidiabetic agents. These compounds may modulate glucose metabolism or insulin signaling pathways. Investigating our compound’s effects on glucose homeostasis could provide valuable insights .

Anti-Inflammatory Activity

Although specific studies on our compound are lacking, other 2-aminothiazole derivatives have exhibited anti-inflammatory properties. These compounds may interfere with inflammatory pathways, making them interesting candidates for further investigation. Understanding the molecular mechanisms underlying their anti-inflammatory effects could guide drug development .

properties

IUPAC Name

N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F2N3O2S2/c24-15-7-8-18(17(25)12-15)27-22(29)14-32-21-13-28(19-5-2-1-4-16(19)21)10-9-26-23(30)20-6-3-11-31-20/h1-8,11-13H,9-10,14H2,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICLJVRADYEFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=CS3)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide

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